

Synthesis of High-Purity Mercury(I) Bromide (Hg₂Br₂) via Aqueous Precipitation

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Compound of Interest

Compound Name: *Mercurous bromide*

Cat. No.: *B092202*

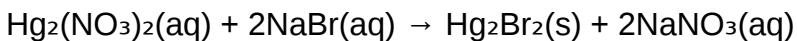
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Abstract

This document provides a detailed laboratory protocol for the synthesis of high-purity mercury(I) bromide (Hg₂Br₂) through a precipitation reaction in an aqueous medium. The synthesis involves the reaction of an aqueous solution of mercury(I) nitrate with a solution of sodium bromide to yield insoluble mercury(I) bromide. This method is advantageous due to its simplicity, controllability, and the high purity of the resulting product. This protocol includes detailed procedures for the preparation of reactant solutions, the precipitation of Hg₂Br₂, and the subsequent washing and drying of the final product. Additionally, a summary of the key quantitative parameters and a workflow diagram are provided to ensure reproducibility and accuracy.

Introduction

Mercury(I) bromide (Hg₂Br₂), also known as **mercurous bromide**, is an inorganic compound with applications in various fields. It is a white to yellowish solid that is practically insoluble in water. The synthesis of pure Hg₂Br₂ is crucial for its effective use. One of the most common and reliable methods for preparing pure Hg₂Br₂ is through a precipitation reaction. This method involves the double displacement reaction between a soluble mercury(I) salt, such as mercury(I) nitrate (Hg₂(NO₃)₂), and a soluble bromide salt, like sodium bromide (NaBr). The reaction proceeds as follows:



This application note details a robust and reproducible protocol for the synthesis of Hg_2Br_2 using this precipitation method.

Data Presentation

Parameter	Value	Reference
Molecular Formula	Hg_2Br_2	[1]
Molar Mass	560.99 g/mol	[2]
Appearance	White to yellow tetragonal crystals	[2]
Density	7.307 g/cm ³	[2]
Melting Point	405 °C	[1]
Solubility in Water	3.9×10^{-5} g/100 mL	[2]
Purity (Typical)	>99%	[1]

Experimental Protocols

Materials and Equipment

- Mercury(I) nitrate dihydrate ($\text{Hg}_2(\text{NO}_3)_2 \cdot 2\text{H}_2\text{O}$)
- Sodium bromide (NaBr)
- Distilled or deionized water
- Dilute nitric acid (HNO_3)
- Beakers
- Graduated cylinders
- Magnetic stirrer and stir bar
- Büchner funnel and flask

- Filter paper
- Watch glass
- Drying oven

Solution Preparation

1. Preparation of 0.1 M Mercury(I) Nitrate Solution:

- To prepare the mercury(I) nitrate solution, it is crucial to prevent hydrolysis, which can be achieved by adding a small amount of dilute nitric acid.
- Carefully weigh out the required amount of mercury(I) nitrate dihydrate.
- In a beaker, dissolve the weighed mercury(I) nitrate dihydrate in a small volume of dilute nitric acid.
- Dilute the solution with distilled water to the final desired volume to obtain a 0.1 M concentration.

2. Preparation of 0.2 M Sodium Bromide Solution:

- Weigh out the appropriate amount of sodium bromide.
- Dissolve the sodium bromide in distilled water in a beaker with stirring until fully dissolved.
- Dilute the solution to the final desired volume to achieve a 0.2 M concentration.

Synthesis of Hg_2Br_2

- Place a beaker containing the 0.1 M mercury(I) nitrate solution on a magnetic stirrer.
- Slowly add the 0.2 M sodium bromide solution to the mercury(I) nitrate solution dropwise while continuously stirring.
- A white precipitate of Hg_2Br_2 will form immediately.^[3]
- Continue stirring the mixture for a short period to ensure the completion of the reaction.

Purification of Hg_2Br_2

- Filtration:

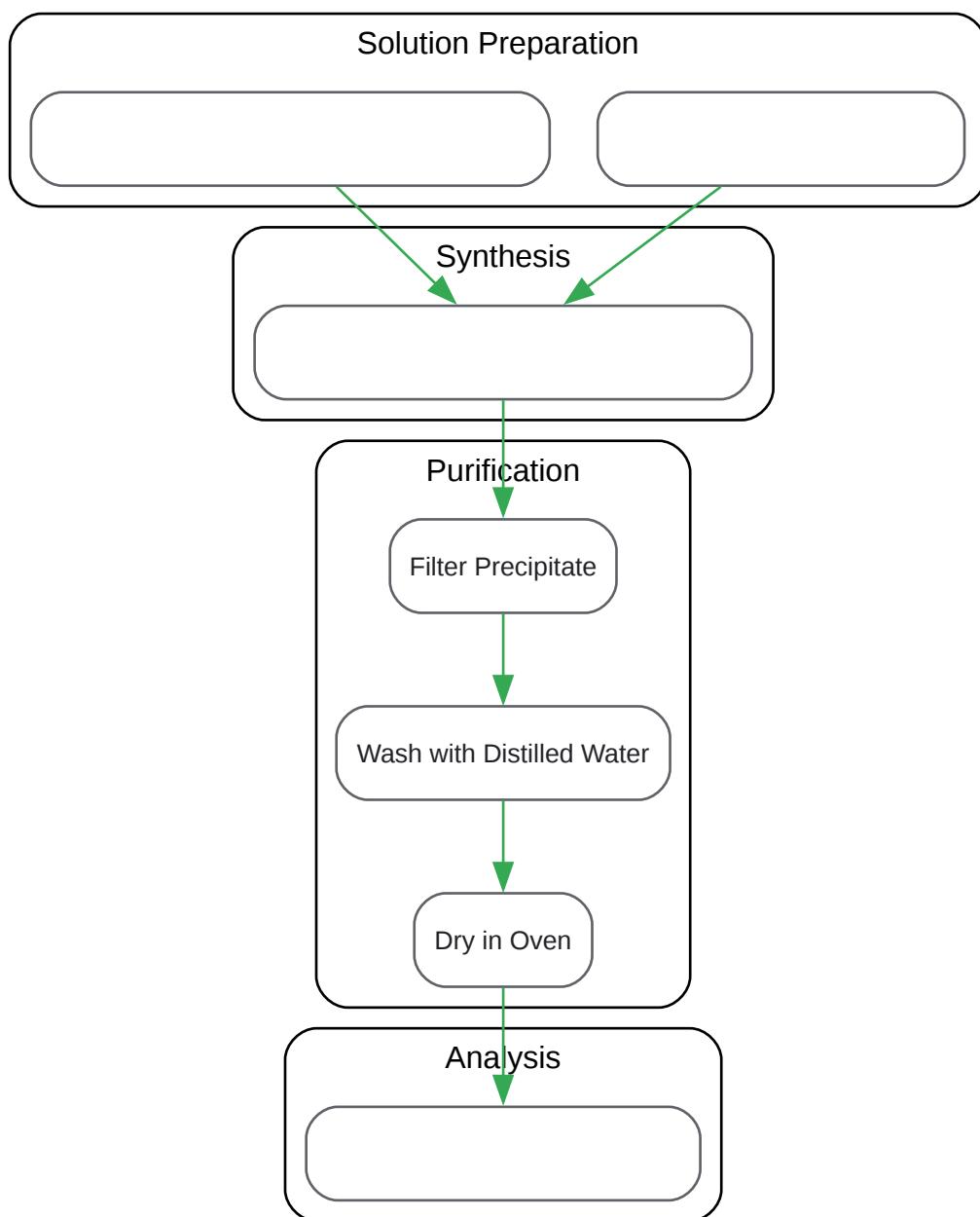
- Set up a Büchner funnel with filter paper connected to a vacuum flask.
- Pour the reaction mixture into the Büchner funnel to separate the Hg_2Br_2 precipitate from the supernatant liquid.
- Washing:
 - Wash the precipitate in the funnel with several portions of distilled water to remove any soluble impurities, such as sodium nitrate and any unreacted starting materials.
 - After washing with water, perform a final wash with a small amount of ethanol or acetone to aid in the drying process.
- Drying:
 - Carefully transfer the filtered Hg_2Br_2 precipitate onto a pre-weighed watch glass.
 - Place the watch glass with the precipitate in a drying oven set at a low temperature (e.g., 60-80 °C) to avoid any decomposition.
 - Dry the product until a constant weight is achieved.

Characterization

The purity of the synthesized Hg_2Br_2 can be confirmed by various analytical techniques, including:

- Melting Point Determination: A sharp melting point close to the literature value (405 °C) indicates high purity.[\[1\]](#)
- X-ray Diffraction (XRD): To confirm the crystal structure.
- Elemental Analysis: To determine the elemental composition.

Experimental Workflow



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Caption: Workflow for the synthesis of pure Hg_2Br_2 .

Safety Precautions

- All mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, at all times.
- Avoid inhalation of dust and contact with skin and eyes.
- Dispose of all mercury-containing waste according to institutional and environmental regulations.

Conclusion

The aqueous precipitation method described in this protocol provides a reliable and straightforward route for the synthesis of high-purity mercury(I) bromide. Adherence to the detailed steps for solution preparation, precipitation, and purification is essential for obtaining a high-quality product. The provided quantitative data and workflow diagram serve as valuable resources for researchers in the successful execution of this synthesis.

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